molecular formula C5H10O6 B1211983 L-Lyxonic acid CAS No. 4172-43-4

L-Lyxonic acid

Cat. No.: B1211983
CAS No.: 4172-43-4
M. Wt: 166.13 g/mol
InChI Key: QXKAIJAYHKCRRA-PZGQECOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-lyxonic acid is a lyxonic acid that has L-configuration. It has a role as a human urinary metabolite and a rat metabolite. It is a conjugate acid of a L-lyxonate. It is an enantiomer of a D-lyxonic acid.

Scientific Research Applications

  • Metabolism and Formation in Animal Tissues : L-Lyxonic acid is formed from L-ascorbic acid in animal tissues. For example, rat kidney homogenates have shown the formation of this compound as a major product arising from the decarboxylation of diketogulonic acid (Kanfer, Ashwell, & Burns, 1960). Similarly, this compound has been identified as a product of L-ascorbic acid degradation in various enzymatic studies focusing on the metabolism of uronic and aldonic acids related to L-ascorbic acid in animal tissues (Shimazono & Mano, 1961).

  • Degradation Pathways in Bacteria : In Pseudomonas aeruginosa PAO1, a novel L-Lyxonate degradation pathway has been discovered. This pathway involves the dehydration of L-lyxonate as the first step, followed by several other reactions leading to the formation of α-ketoglutarate, an intermediate in the citric acid cycle (Ghasempur et al., 2014).

  • Chemical Synthesis and Transformations : this compound can be synthesized through various chemical processes. For instance, it has been identified as a degradation product of L-ascorbic acid in studies exploring the oxidative and non-oxidative degradation of L-ascorbic acid (Niemelä, 1987). Additionally, its formation during the oxidative degradation of D-galactono-1,4-lactone by CrVI and CrV has been studied, revealing its role in complex redox reactions (Signorella et al., 1998).

  • Role in Food and Beverage Degradation : this compound is also significant in the food industry, as seen in its formation during the degradation of ascorbic acid in green tea beverages stored in PET bottles. This degradation pathway impacts the shelf life and quality of these products (Sumitani, Ootsuka, & Sasai, 2014).

Properties

CAS No.

4172-43-4

Molecular Formula

C5H10O6

Molecular Weight

166.13 g/mol

IUPAC Name

(2R,3R,4S)-2,3,4,5-tetrahydroxypentanoic acid

InChI

InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/t2-,3+,4+/m0/s1

InChI Key

QXKAIJAYHKCRRA-PZGQECOJSA-N

Isomeric SMILES

C([C@@H]([C@H]([C@H](C(=O)O)O)O)O)O

SMILES

C(C(C(C(C(=O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(=O)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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